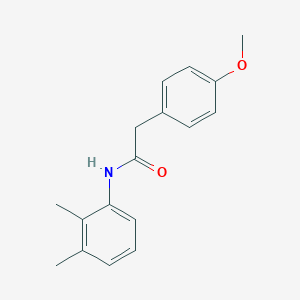![molecular formula C18H12N2O2S2 B291952 3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291952.png)
3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have significant effects on biochemical and physiological processes, and its mechanism of action has been the subject of extensive research.
Wissenschaftliche Forschungsanwendungen
3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has significant cytotoxic effects on cancer cells, making it a promising candidate for further research in this area.
Another area of interest is its potential as a treatment for neurological disorders. Studies have shown that this compound has significant effects on neurotransmitter release and synaptic plasticity, making it a potential candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of key enzymes and receptors involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of the NMDA receptor, a key receptor involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has significant effects on biochemical and physiological processes. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to modulate neurotransmitter release and synaptic plasticity, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its high purity and yield. This compound can be synthesized in large quantities with high purity, making it suitable for use in a variety of experiments. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can have toxic effects on cells at high concentrations, making it important to use caution when handling and using this compound in experiments.
Zukünftige Richtungen
There are many potential future directions for research related to 3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is its potential as an anticancer agent. Further research is needed to determine the efficacy of this compound in treating different types of cancer, as well as its potential side effects and toxicity.
Another area of interest is its potential as a treatment for neurological disorders. Further research is needed to determine the specific mechanisms by which this compound affects neurotransmitter release and synaptic plasticity, as well as its potential efficacy in treating different types of neurological disorders.
Overall, 3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a promising compound for scientific research. Its potential applications in cancer treatment and neurological disorders make it an important area of study, and further research is needed to fully understand its mechanisms of action and potential benefits and limitations.
Synthesemethoden
The synthesis of 3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-acetylthiophene with phenylacetic acid in the presence of acetic anhydride. The resulting product is then reacted with 2-aminothiophene to form the final compound. This synthesis method has been optimized to produce high yields of pure compound, making it suitable for use in scientific research.
Eigenschaften
Molekularformel |
C18H12N2O2S2 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
3-(2-oxo-2-thiophen-2-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H12N2O2S2/c21-14(15-7-4-8-23-15)10-20-11-19-17-13(18(20)22)9-16(24-17)12-5-2-1-3-6-12/h1-9,11H,10H2 |
InChI-Schlüssel |
BSPYFDYJXHMRDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)C4=CC=CS4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















